7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound recognized for its structural complexity and potential biological activities. It is classified under the benzothiadiazine derivatives, which are known for their diverse pharmacological properties. The compound's Chemical Abstracts Service (CAS) number is 364-98-7, and its molecular formula is C8H7ClN2O2S. The molecular weight of this compound is approximately 230.67 g/mol .
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide belongs to the class of heterocyclic compounds, specifically within the benzothiadiazine family. These compounds often exhibit significant biological activity and have been explored for therapeutic applications in various fields such as pharmacology and medicinal chemistry.
The synthesis of 7-chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be achieved through several synthetic routes. Common methods include:
These methods may be optimized further for industrial production to ensure higher yields and purity.
The reaction conditions typically involve controlling temperature and pressure to favor the desired transformations. Continuous flow reactors may be employed in industrial settings to enhance efficiency.
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide participates in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and tin(II) chloride or palladium catalysts for reductions. Reaction conditions such as temperature and solvent choice significantly influence the outcomes.
The mechanisms by which 7-chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its biological effects are not fully elucidated but likely involve interactions with specific biological targets. These interactions may include inhibition of certain enzymes or modulation of receptor activity relevant to its therapeutic applications.
Relevant data indicate that the compound's physical characteristics align with those expected from its structural features .
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been investigated for various scientific applications:
The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules with desired biological properties .
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 40009-41-4) and its analogues act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing ionotropic glutamate receptor function by attenuating receptor desensitization. These compounds bind to an allosteric site distinct from the glutamate-binding domain, stabilizing the receptor in an open conformation. Molecular modeling studies reveal that the 3-(methylthio) moiety engages in hydrophobic interactions with transmembrane regions of the GluA2 subunit, while the benzothiadiazine dioxide core forms hydrogen bonds with residues in the ligand-binding domain [2] [4].
Table 1: Key Structural Features and Binding Interactions
Structural Element | Role in AMPA Modulation | Binding Site Interactions |
---|---|---|
7-Chloro substitution | Enhances receptor affinity | Hydrophobic pocket near Q621 residue |
3-(Methylthio) group | Increases compound stability | Van der Waals contacts with L650/M629 residues |
Benzothiadiazine dioxide core | Facilitates hydrogen bonding | H-bonds with S497/T500 residues |
S,S-dioxide configuration | Maintains electronic distribution for binding | Ionic interaction with R485 residue |
The pharmacological activity of saturated benzothiadiazine derivatives is critically dependent on stereochemistry. Studies of IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) demonstrate that only the (+)-enantiomer exhibits significant AMPA-modulating activity. However, the compound undergoes rapid racemization under physiological conditions (t₁/₂ < 15 min at 37°C), limiting its therapeutic potential. The 3-(methylthio) substitution in the unsaturated derivative eliminates chiral centers, resulting in an achiral molecule that bypasses stereochemical instability while maintaining comparable receptor affinity (EC₅₀ = 1.8 μM) [2] [4] [8].
Hepatic metabolism of saturated derivatives like IDRA-21 generates unsaturated metabolites that unexpectedly retain biological activity. Patch-clamp electrophysiology demonstrates that the unsaturated metabolite 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibits AMPA potentiation efficacy (EC₅₀ = 2.3 μM) comparable to its parent compound. Crucially, the unsaturated analogue demonstrates:
Table 2: Comparative Pharmacological Profiles
Parameter | Saturated Derivatives | Unsaturated Derivatives |
---|---|---|
Molecular Formula | C₈H₉ClN₂O₂S (e.g., IDRA-21) | C₈₂H₁₀ClN₂O₃S (e.g., 5-furanyl) |
AMPA Potentiation (EC₅₀) | 5.7 ± 0.8 μM | 2.3 ± 0.4 μM |
Metabolic Half-life | 45 ± 12 min (liver microsomes) | >120 min |
Hippocampal ACh Increase | 142 ± 11% of baseline | 238 ± 19% of baseline |
Racemization Rate | Rapid (t₁/₂ < 15 min) | Not applicable (achiral) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2